

2-Ethyl-5-methylpyrazine physical and chemical properties

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Compound of Interest

Compound Name: 2-Ethyl-5-methylpyrazine

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An In-depth Technical Guide to **2-Ethyl-5-methylpyrazine**: Physical and Chemical Properties

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Ethyl-5-methylpyrazine**. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and clear visual representations of key processes and concepts.

Introduction

2-Ethyl-5-methylpyrazine is a heterocyclic aromatic organic compound belonging to the pyrazine family.^{[1][2]} It is a significant contributor to the flavor and aroma profiles of a wide variety of baked, roasted, and cooked foods, including coffee, cocoa, peanuts, and bread.^{[3][4]} In nature, it is primarily formed through the Maillard reaction between amino acids and reducing sugars during thermal processing.^{[3][6]} This compound is characterized by its distinct nutty, roasted, and cocoa-like aroma.^{[2][5]} Due to its sensory properties, it is widely used as a flavoring agent in the food industry.^{[1][3]}

Chemical and Physical Properties

The fundamental properties of **2-Ethyl-5-methylpyrazine** are summarized below. These values are critical for its application in various scientific and industrial contexts.

General and Identification Properties

Property	Value	Source
IUPAC Name	2-ethyl-5-methylpyrazine	[1]
Synonyms	2-Methyl-5-ethylpyrazine, 5-Ethyl-2-methylpyrazine	[1][7]
CAS Number	13360-64-0	[1][7]
Molecular Formula	C ₇ H ₁₀ N ₂	[1][7]
Molecular Weight	122.1677 g/mol	[7]
Appearance	Colorless to slightly yellow liquid	[1][2]
Odor	Nutty, roasted, grassy, coffee-like	[1][2][3][8]
Odor Threshold	16 to 100 ppb in water	[3][4]

Physicochemical Data

Property	Value	Source
Density	0.960 - 0.970 g/cm ³	[1]
0.964 g/cm ³ at 25.00 °C	[8]	
0.977 ± 0.06 g/cm ³ (Predicted)	[4][9]	
Boiling Point	170.83 °C at 760 mm Hg (Estimated)	[10]
57.00 °C at 10.00 mm Hg	[8]	
Flash Point	138.00 °F (58.89 °C) TCC	[8]
Solubility	Soluble in water and organic solvents (e.g., ethanol)	[1][2][8]
Refractive Index	1.491 - 1.501	[1]
1.502 at 20.00 °C	[8]	
logP (o/w)	2.340	[8]
pKa	1.94 ± 0.10 (Predicted)	[4][9]

Chemical Profile

Stability and Reactivity: **2-Ethyl-5-methylpyrazine** possesses a degree of stability conferred by its aromatic pyrazine ring.[2] The conjugated π electron system of the ring delocalizes electron density, which reduces the molecule's overall energy and enhances its stability under normal conditions.[2] However, it can undergo chemical reactions under specific conditions. It may react with strong oxidizing agents, strong acids, or at high temperatures.[2][11] The alkyl side chains (ethyl and methyl groups) can also be susceptible to reactions such as oxidation.[2]

Safety and Hazards: This compound is classified as a flammable liquid and vapor.[1][12] It is considered harmful if swallowed and can cause skin, eye, and respiratory irritation.[8][12] Appropriate safety precautions, such as wearing protective gloves, clothing, and eye/face protection, should be observed during handling.[8][13] It should be stored in a well-ventilated place, kept cool, and away from heat, sparks, and open flames.[11][12][13]

Experimental Protocols

Accurate analysis of **2-Ethyl-5-methylpyrazine** is crucial for quality control and research. Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely applied technique for its characterization and quantification.^{[14][15]} Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general methodology for the analysis of pyrazines in complex matrices.

Objective: To identify and quantify **2-Ethyl-5-methylpyrazine**.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

- Rationale: HS-SPME is a solvent-free and sensitive technique for extracting volatile compounds like pyrazines from a sample matrix.^[6]
- Procedure:
 - Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.^[16]
 - If quantitative analysis is required, add an appropriate internal standard (e.g., a deuterated pyrazine derivative).^[6]
 - Immediately seal the vial with a PTFE/silicone septum.^[16]
 - Place the vial in a heating block or autosampler and incubate at a controlled temperature (e.g., 60-80°C) for a set time (e.g., 15-20 minutes) to allow analytes to partition into the headspace.^{[6][16]}
 - Expose an SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-30 minutes) at the same temperature to adsorb the analytes.^{[6][16]}

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph (GC):
 - Injection Port: Operate in splitless mode at a temperature of ~250°C for thermal desorption of analytes from the SPME fiber.[\[6\]](#)[\[16\]](#)
 - Carrier Gas: Use Helium at a constant flow rate of 1.0-1.2 mL/min.[\[6\]](#)
 - Column: A polar capillary column (e.g., DB-WAX) or a non-polar column (e.g., DB-1, ZB-5MS) can be used.[\[14\]](#)[\[16\]](#)
 - Oven Temperature Program: Start at 40°C (hold for 2 min), then ramp at 5°C/min to 250°C (hold for 5 min). This program should be optimized based on the specific column and sample matrix.[\[6\]](#)
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[6\]](#)
 - Ion Source Temperature: ~230°C.[\[6\]](#)
 - Transfer Line Temperature: ~280°C.[\[6\]](#)
 - Acquisition Mode: For identification, use full scan mode (e.g., m/z 35-350). For targeted quantification and improved sensitivity, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of **2-Ethyl-5-methylpyrazine**.[\[6\]](#)[\[16\]](#)

3. Data Analysis:

- Identify **2-Ethyl-5-methylpyrazine** by comparing its mass spectrum with reference libraries (e.g., NIST) and by confirming its retention index (RI) against known standards.[\[14\]](#)[\[16\]](#)
- For quantification, integrate the peak area of a characteristic ion and compare it to a calibration curve generated from standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general steps for obtaining ^1H and ^{13}C NMR spectra for structural verification.

Objective: To confirm the molecular structure of **2-Ethyl-5-methylpyrazine**.

1. Sample Preparation:

- Dissolve a few milligrams of the purified **2-Ethyl-5-methylpyrazine** sample in a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
- Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer and Data Acquisition:

- Instrument: A high-resolution FT-NMR spectrometer (e.g., 300 MHz or higher).[\[17\]](#)[\[18\]](#)
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a standard one-dimensional proton-decoupled carbon spectrum.
 - This typically requires a larger number of scans than ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- 2D NMR (Optional but Recommended):
 - Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be used to confirm the connectivity of the ethyl and methyl groups to the pyrazine ring.[\[19\]](#)

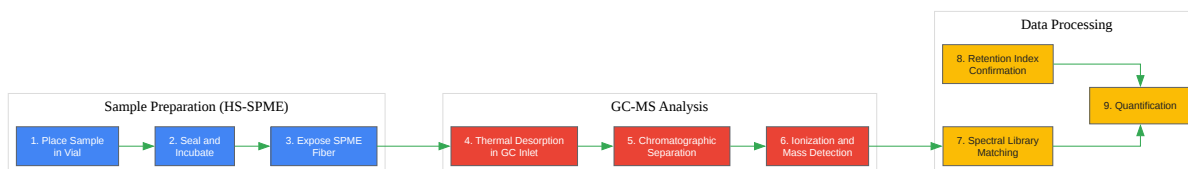
3. Data Processing and Interpretation:

- Apply Fourier transformation to the acquired Free Induction Decay (FID) data.

- Perform phase and baseline corrections on the resulting spectra.
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts (δ), coupling constants (J), and multiplicities in the ^1H and ^{13}C spectra to assign signals to the specific atoms in the molecule's structure.

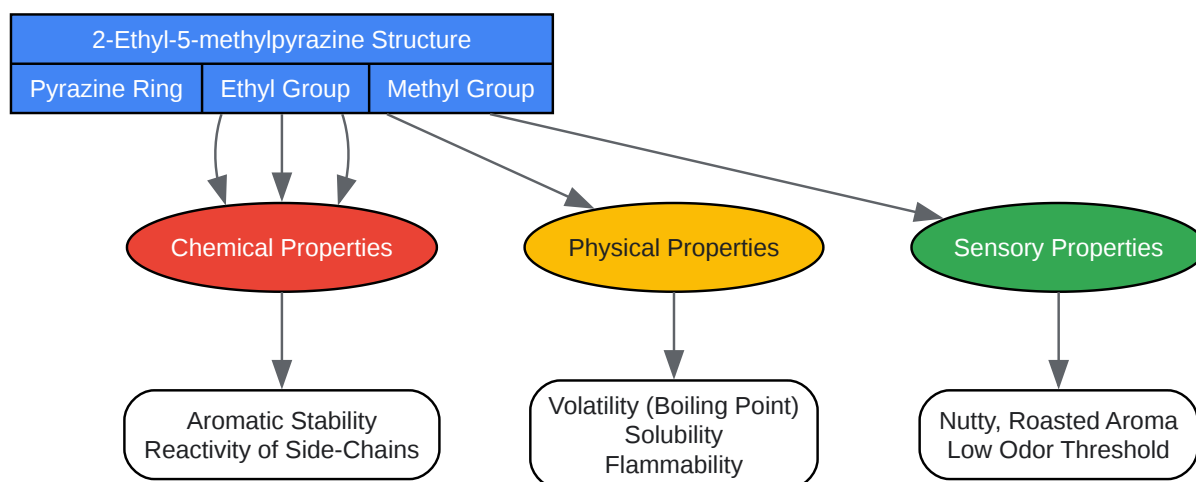
Visualizations

The following diagrams illustrate the experimental workflow for GC-MS analysis and the logical relationship between the structure of **2-Ethyl-5-methylpyrazine** and its key properties.



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Caption: Experimental workflow for GC-MS analysis of **2-Ethyl-5-methylpyrazine**.



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Caption: Relationship between molecular structure and key properties.

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